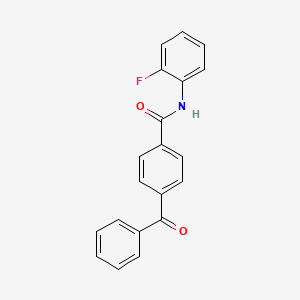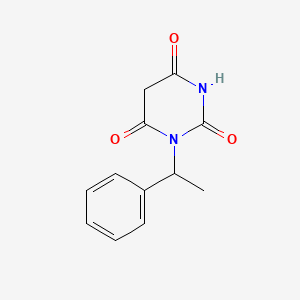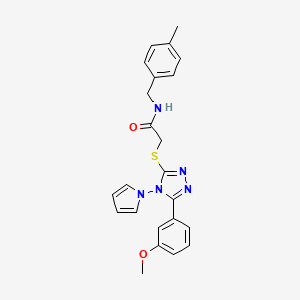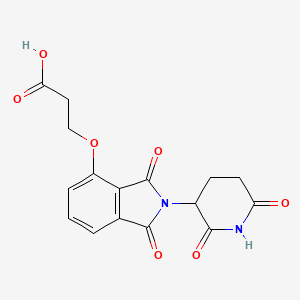![molecular formula C21H21N3O2 B2907664 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797874-88-4](/img/structure/B2907664.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound that exhibits intriguing structural elements, combining a pyrido[4,3-d]pyrimidine core with a 2-methoxynaphthalene moiety. This unique combination is of significant interest in various fields, particularly due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrido[4,3-d]pyrimidine core.
Introduction of the 2-methoxynaphthalene moiety.
Coupling of the two fragments under conditions like palladium-catalyzed cross-coupling or other suitable reactions.
Industrial Production Methods
For large-scale production, optimizing yield and purity is crucial. Methods often employ high-efficiency catalysts and environmentally friendly solvents. Techniques like continuous flow chemistry might be used to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, leading to products that may include additional oxygen-containing functional groups.
Reduction: : Reduction reactions might yield derivatives with altered oxidation states.
Substitution: : The aromatic nature allows for electrophilic and nucleophilic substitution reactions, introducing various substituents into the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or H2O2 under controlled conditions.
Reduction: : Hydrogenation catalysts such as Pd/C.
Substitution: : Halogenating agents, nucleophiles like amines or thiols, and catalysts for specific reactions.
Major Products
Oxidation: : May produce hydroxylated derivatives.
Reduction: : Could yield saturated or partially saturated analogs.
Substitution: : Diverse derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
The compound's unique structure makes it a versatile intermediate in synthetic organic chemistry, useful in constructing more complex molecules.
Biology
Research into its biological activity has revealed potential applications in targeting specific enzymes or receptors. It may also serve as a scaffold for developing bioactive molecules.
Medicine
There is ongoing investigation into its potential as a lead compound for drug discovery, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Due to its chemical stability and functional groups, it might be applied in the development of novel materials or as a key component in industrial processes.
作用機序
Molecular Targets and Pathways
The precise mechanism by which this compound exerts its effects is still under investigation. its interaction with molecular targets, such as enzymes or receptors, suggests it can modulate biochemical pathways. Its naphthalene and pyrido[4,3-d]pyrimidine groups likely play crucial roles in binding and activity.
類似化合物との比較
When compared to other compounds with similar structural motifs:
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-hydroxy-1-naphthyl)propan-1-one: : The methoxy group in the target compound might enhance lipophilicity and alter pharmacokinetics compared to the hydroxyl derivative.
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-nitronaphthalen-1-yl)propan-1-one: : The electron-donating methoxy group contrasts with the electron-withdrawing nitro group, likely affecting electronic properties and reactivity.
Unique Aspects
The presence of both a pyrido[4,3-d]pyrimidine core and a methoxynaphthalene moiety makes the compound distinct, providing a unique pharmacophore for drug design.
Conclusion
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one represents an interesting candidate in chemical research, with potential applications spanning various scientific disciplines
特性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-8-6-15-4-2-3-5-17(15)18(20)7-9-21(25)24-11-10-19-16(13-24)12-22-14-23-19/h2-6,8,12,14H,7,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBFYFGDOXOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B2907581.png)


![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907585.png)
![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)


![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)
![(Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)

![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)
![2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide](/img/structure/B2907603.png)
